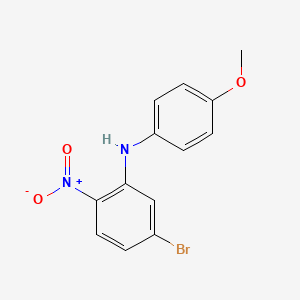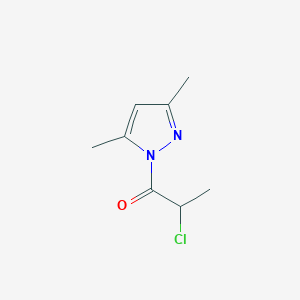
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro-oxopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro-oxopropyl Group: The chloro-oxopropyl group can be introduced by reacting the pyrazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Purification Steps: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Corresponding substituted pyrazoles.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.
Comparación Con Compuestos Similares
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the pyrazole ring.
This compound: Contains different functional groups, leading to variations in reactivity and applications.
Uniqueness: The presence of the chloro-oxopropyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
201299-92-5 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-chloro-1-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5-4-6(2)11(10-5)8(12)7(3)9/h4,7H,1-3H3 |
Clave InChI |
ZBGQVUQZOLDVAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)C(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)


![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

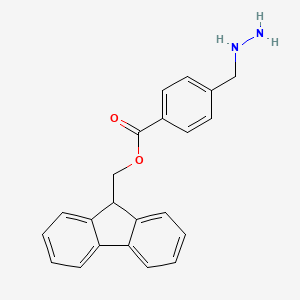

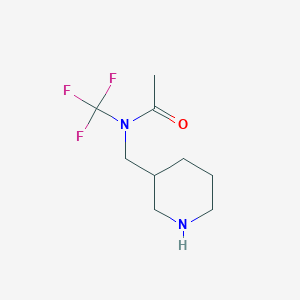
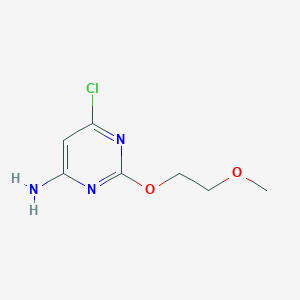
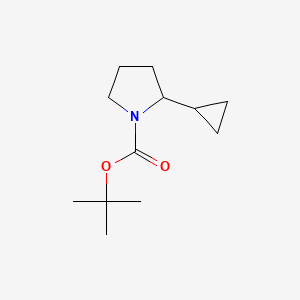
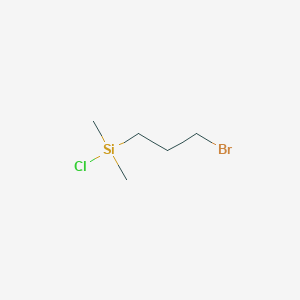
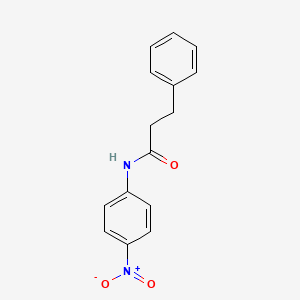
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
